![molecular formula C40H32O6Sn B14328251 Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane CAS No. 110301-88-7](/img/structure/B14328251.png)
Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane is an organotin compound characterized by the presence of biphenyl and methoxybenzoyl groups attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane typically involves the reaction of [1,1’-biphenyl]-4-ylstannane with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The methoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane involves its interaction with molecular targets such as enzymes or cellular receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role as a catalyst or its biological activity.
類似化合物との比較
Similar Compounds
Di([1,1’-biphenyl]-4-yl)stannane: Lacks the methoxybenzoyl groups, making it less versatile in terms of functionalization.
Bis(tributyltin) oxide: Another organotin compound with different structural features and applications.
Triphenyltin chloride: A widely studied organotin compound with distinct properties and uses.
Uniqueness
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane is unique due to the presence of both biphenyl and methoxybenzoyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with different molecular targets makes it a valuable compound in research and industry.
特性
CAS番号 |
110301-88-7 |
|---|---|
分子式 |
C40H32O6Sn |
分子量 |
727.4 g/mol |
IUPAC名 |
[(4-methoxybenzoyl)oxy-bis(4-phenylphenyl)stannyl] 4-methoxybenzoate |
InChI |
InChI=1S/2C12H9.2C8H8O3.Sn/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;2*1-11-7-4-2-6(3-5-7)8(9)10;/h2*1,3-10H;2*2-5H,1H3,(H,9,10);/q;;;;+2/p-2 |
InChIキー |
FYCTYVUMUJCISS-UHFFFAOYSA-L |
正規SMILES |
COC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=C(C=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)OC(=O)C6=CC=C(C=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


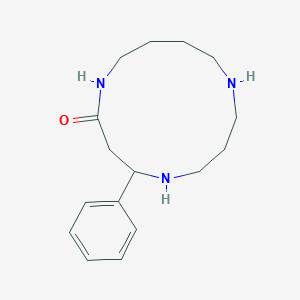

![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
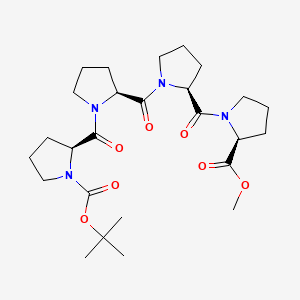
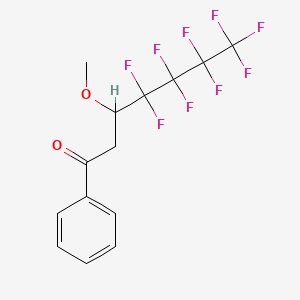
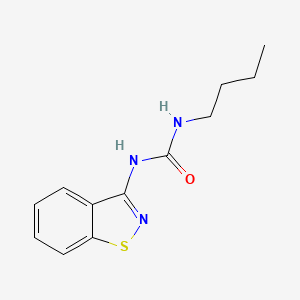
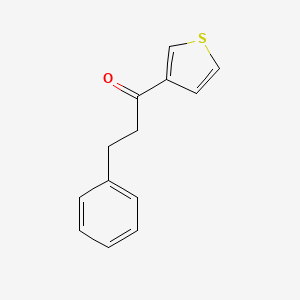

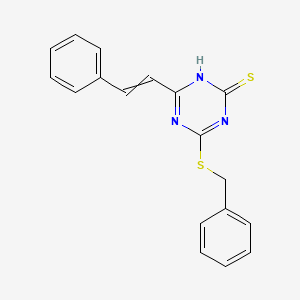
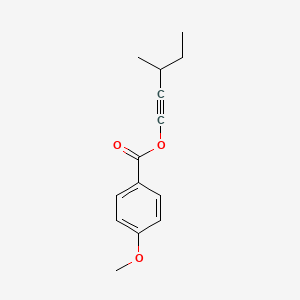
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
